3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,5-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)9-10(4)2/h1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUIVCSYNXULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
3-amino-1-methyl-1H-pyrazole: Another aminopyrazole derivative with similar biological activities.
3,5-dimethyl-1H-pyrazole: A structurally related compound used in the synthesis of pyrazolato ligated complexes.
3-amino-4-pyrazolecarbonitrile: A compound with similar functional groups and reactivity.
Uniqueness: 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both amino and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 21762-92-5) is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N4, with a molecular weight of 108.16 g/mol. The structure features an amino group and a nitrile group, which contribute to its reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, affecting various biochemical pathways.
- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting potential interactions with key biological targets.
- Tautomerism : The ability to exist in different tautomeric forms may enhance its reactivity and biological interactions .
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving p53 pathways .
- Antimicrobial Properties : The compound has displayed significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The potential to inhibit inflammatory pathways suggests its use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 3-Amino-1-methyl-1H-pyrazole | Anticancer, antimicrobial | Lacks a dimethyl substitution at the 5-position |
| 3,5-Dimethyl-1H-pyrazole | Antiviral, anti-inflammatory | Contains two methyl groups at different positions |
| 3-Amino-4-pyrazolecarbonitrile | Antitubercular, anticancer | Different substitution pattern affecting reactivity |
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antitumor Activity : A study published in Nature demonstrated that pyrazolo derivatives could induce intrinsic and extrinsic apoptotic pathways in human cancer cell lines (e.g., HCT116) through p53-mediated mechanisms .
- Antimicrobial Efficacy : Research indicated that pyrazole derivatives exhibit significant antibacterial and antifungal activities against various strains, suggesting their potential as new therapeutic agents .
- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties revealed that these compounds could effectively inhibit COX enzymes, which are crucial in mediating inflammatory responses .
Q & A
Q. Key factors affecting yield :
- Catalyst : TFA enhances reaction efficiency by protonating intermediates .
- Temperature : Slow warming to 50°C prevents side reactions .
- Stoichiometry : Excess azido reagents (7.5–10 equiv) drive conversions .
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazenylpyrazole | CH₂Cl₂ | 50 | TFA | 76–88 | |
| Azido derivatives | CH₂Cl₂ | 50 | TFA | 85 |
Basic: What spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic markers?
Answer:
-
¹H/¹³C NMR :
- Diagnostic peaks :
-
Pyrazole C-H (δ 7.54–8.55 ppm in CDCl₃ or DMSO-d₆) .
-
Methyl groups (δ 2.38 ppm for CH₃) .
-
Nitrile (C≡N) at δ 111–112 ppm in ¹³C NMR .
- Solvent effects : DMSO-d₆ shifts NH protons upfield (δ 13.66 ppm) .
-
IR Spectroscopy :
- Nitrile stretch: 2231–2242 cm⁻¹ (strong) .
- Azide (N₃) stretch: 2138–2143 cm⁻¹ (very strong) .
-
Mass Spectrometry :
- Molecular ion ([M]⁺) at m/z 224–238 with fragmentation patterns confirming substituents .
Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Answer:
- Common issues :
- Overlapping peaks from regioisomers or tautomers.
- Solvent-induced shifts (e.g., DMSO vs. CDCl₃) .
- Strategies :
- 2D NMR : Use HSQC/HMBC to assign ambiguous protons/carbons.
- Variable Temp NMR : Identify dynamic processes (e.g., NH tautomerism) .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-azido analogs ).
Example : In DMSO-d₆, NH protons may appear as broad singlets (δ 13.66 ppm), while CDCl₃ resolves pyrazole C-H signals better .
Advanced: What strategies optimize reaction yields when competing functional groups are present?
Answer:
- Functional group compatibility :
- Nitrile stability : Avoid strong bases/oxidants that hydrolyze C≡N.
- Azide handling : Use low temps (0°C) to minimize decomposition .
- Catalyst tuning :
- TFA selectively activates intermediates without side reactions .
- Solvent selection :
- CH₂Cl₂ balances polarity and inertness for azide-based reactions .
Case study : Substituting CH₂Cl₂ with THF reduced yields by 20% due to azide instability .
Advanced: How is the crystal structure of this compound determined, and what challenges arise?
Answer:
- X-ray diffraction (XRD) :
- Polymorphism: Different packing modes affect unit cell parameters.
- Weak diffraction: Nitrile groups may reduce crystal quality.
- Data interpretation :
Example : A related pyrazole-carbonitrile exhibited a planar pyrazole ring with a dihedral angle of 2.1° relative to the nitrile group .
Basic: What purification methods are effective for isolating this compound post-synthesis?
Answer:
Q. Table 2: Purification Performance
| Method | Purity (%) | Recovery (%) | Reference |
|---|---|---|---|
| Flash chromatography | >95 | 76–88 | |
| Recrystallization | >98 | 65–70 |
Advanced: How do substituents on the pyrazole ring influence reactivity in cross-coupling reactions?
Answer:
- Electronic effects :
- Electron-withdrawing groups (e.g., CN) deactivate the ring toward electrophilic substitution.
- Methyl groups enhance stability but reduce electrophilicity .
- Steric effects :
- Bulky substituents (e.g., benzyl) hinder access to reactive sites .
Case study : 1-Benzyl derivatives showed 15% lower Suzuki coupling yields than 1-methyl analogs due to steric hindrance .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent nitrile degradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
- Temperature : Long-term storage at –20°C preserves integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
